

Quantitative Analysis of ADB-BINACA in Seized Herbal Materials: Application Notes and Protocols

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Compound of Interest

Compound Name: (S)-ADB-BINACA-d5

Cat. No.: B1163298

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Introduction

ADB-BINACA (also known as ADB-BUTINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in seized herbal materials worldwide. Its structural similarity to other controlled synthetic cannabinoids and its potent psychoactive effects pose a significant challenge to forensic laboratories and public health. Accurate and reliable quantitative analysis of ADB-BINACA in seized materials is crucial for law enforcement, toxicological assessment, and understanding the scope of its distribution.

This document provides detailed application notes and experimental protocols for the quantitative analysis of ADB-BINACA in seized herbal materials using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize quantitative data from validated methods for the analysis of ADB-BINACA and related synthetic cannabinoids. This data provides a reference for expected method performance.

Table 1: GC-MS Method Validation Data for a Related Synthetic Cannabinoid (4-fluoro MDMB-BUTINACA) in Herbal Powder

Parameter	Result
Linearity (R^2)	>0.99
Limit of Detection (LOD)	0.5 µg/g
Limit of Quantification (LOQ)	1 µg/g
Intra-Day Accuracy (Bias %)	-4.15% to 8.33%
Inter-Day Accuracy (Bias %)	-8.13% to 14.73%
Intra-Day Precision (RSD %)	5.86% to 11.47%
Inter-Day Precision (RSD %)	2.03% to 14.25%
Extraction Recovery	86.50% to 95.60%

Data adapted from a study on 4-fluoro MDMB-BUTINACA, a structurally similar compound, providing an estimation of expected performance for ADB-BINACA analysis by GC-MS.

Table 2: UPLC-MS/MS Method Validation Data for ADB-BINACA (ADB-BUTINACA) in a Biological Matrix (Hair)[\[1\]](#)

Parameter	Result
Linearity	Good within the calibrated range
Limit of Detection (LOD)	0.5 - 5 pg/mg [1]
Lower Limit of Quantification (LLOQ)	1 - 10 pg/mg [1]
Accuracy & Precision	Satisfactory
Extraction Recovery	36.1 - 93.3% [1]
Matrix Effect	19.1 - 110.0% [1]

While this data is from a hair matrix, the UPLC-MS/MS methodology is transferable to herbal materials with appropriate validation.[1]

Experimental Protocols

Sample Preparation: Extraction from Herbal Material

This protocol is a general procedure recommended for the extraction of synthetic cannabinoids from seized herbal materials and should be validated by individual laboratories.[2]

Objective: To extract ADB-BINACA from the herbal matrix for instrumental analysis.

Materials:

- Seized herbal material
- Methanol (or another suitable solvent like acetonitrile)[2]
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.22 µm)

Procedure:

- Homogenization: Ensure the seized herbal material is homogenous. If necessary, grind the material to a fine powder.
- Weighing: Accurately weigh approximately 100 mg of the homogenized herbal material into a centrifuge tube.
- Solvent Addition: Add 10 mL of methanol to the tube.[2]
- Extraction:
 - Vortex the mixture for 1 minute.

- Place the tube in an ultrasonic bath for at least 10 minutes.[\[2\]](#)
- Centrifugation: Centrifuge the mixture to pellet the solid plant material.[\[2\]](#)
- Filtration: Draw the supernatant and filter it through a 0.22 μm syringe filter into a clean vial for analysis.
- Dilution: If high concentrations of ADB-BINACA are expected, further dilute the extract with the extraction solvent to fall within the calibrated range of the analytical instrument.

GC-MS Analysis Protocol

Objective: To quantify ADB-BINACA in the prepared extract using Gas Chromatography-Mass Spectrometry.

Instrumentation and Conditions:

- Instrument: Agilent 5975 Series GC/MSD System or equivalent[\[3\]](#)
- Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 μm x 0.25 μm) or equivalent[\[3\]](#)
- Carrier Gas: Helium at a constant flow of 1 mL/min[\[3\]](#)
- Injection Port Temperature: 265 °C[\[3\]](#)
- Injection Volume: 1 μL (Splitless)[\[3\]](#)
- Oven Temperature Program: Initial temperature of 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min.[\[3\]](#)
- Transfer Line Temperature: 300 °C[\[3\]](#)
- MS Source Temperature: 230 °C[\[3\]](#)
- MS Quadrupole Temperature: 150 °C[\[3\]](#)
- Mass Scan Range: 40-550 m/z[\[3\]](#)

Data Acquisition and Analysis:

- Acquire data in full scan mode for qualitative identification and Selected Ion Monitoring (SIM) mode for quantitative analysis.
- Develop a calibration curve using certified reference standards of ADB-BINACA.
- Quantify ADB-BINACA in the samples by comparing the peak area to the calibration curve.

LC-MS/MS Analysis Protocol

Objective: To provide a highly sensitive and selective quantification of ADB-BINACA using Liquid Chromatography-Tandem Mass Spectrometry. The following is based on a validated method for ADB-BUTINACA.[\[1\]](#)

Instrumentation and Conditions:

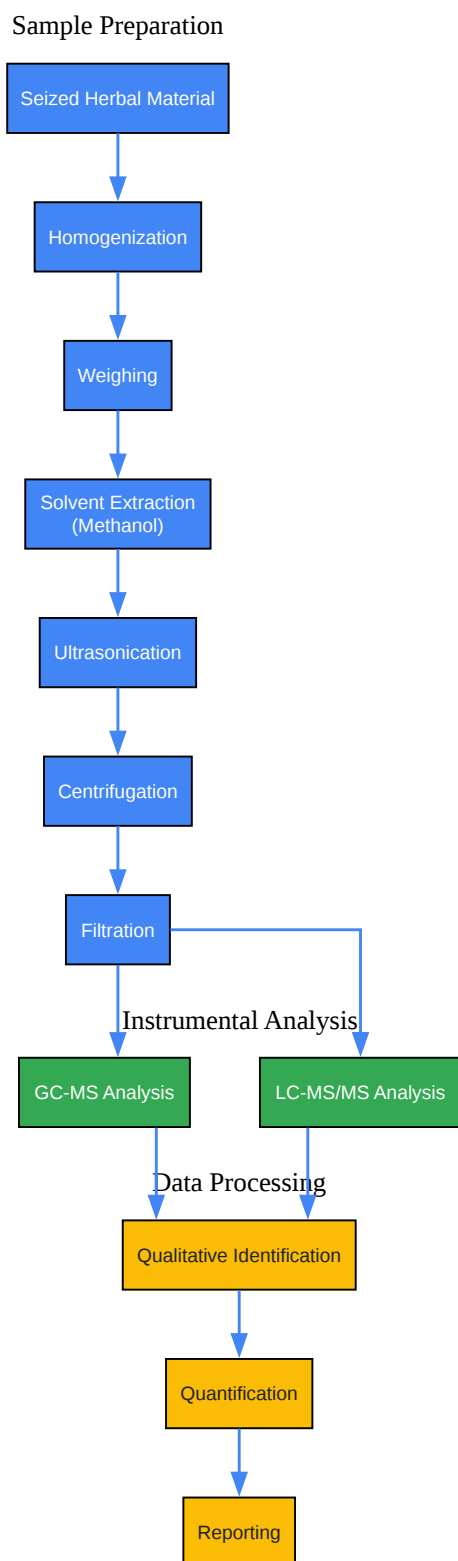
- Instrument: Waters Acquity UPLC system coupled to a tandem mass spectrometer or equivalent.[\[1\]](#)
- Column: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) or equivalent.[\[1\]](#)
- Mobile Phase A: 20 mmol/L ammonium acetate and 0.1% formic acid in 95:5 water:acetonitrile.[\[1\]](#)
- Mobile Phase B: Acetonitrile.[\[1\]](#)
- Gradient: A suitable gradient program to achieve separation.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Monitor for at least two specific precursor-to-product ion transitions for ADB-BINACA.

Data Acquisition and Analysis:

- Develop a calibration curve using certified reference standards of ADB-BINACA.

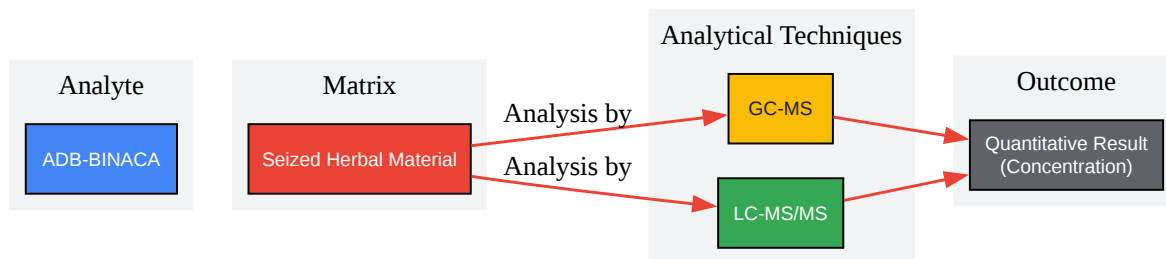
- Quantify ADB-BINACA in the samples using the peak area ratios of the analyte to an appropriate internal standard against the calibration curve.

Visualizations



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Caption: Experimental workflow for ADB-BINACA analysis.



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Caption: Logical relationship of analytical components.

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References

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